methyl 3,5-diamino-1H-pyrazole-4-carboxylate

Melting point Crystallinity Purification

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 1572-13-0; synonym NSC is a heterocyclic small molecule featuring a pyrazole core substituted with amino groups at the 3- and 5-positions and a methyl carboxylate ester at the 4-position. With a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g·mol⁻¹, it is commercially available as a powder with a typical purity specification of ≥95%.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 1572-13-0
Cat. No. B073592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,5-diamino-1H-pyrazole-4-carboxylate
CAS1572-13-0
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(NN=C1N)N
InChIInChI=1S/C5H8N4O2/c1-11-5(10)2-3(6)8-9-4(2)7/h1H3,(H5,6,7,8,9)
InChIKeyDBRGFYZSJHOBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate (CAS 1572-13-0): Physicochemical Baseline for Procurement Decisions


Methyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS 1572-13-0; synonym NSC 625015) is a heterocyclic small molecule featuring a pyrazole core substituted with amino groups at the 3- and 5-positions and a methyl carboxylate ester at the 4-position . With a molecular formula of C₅H₈N₄O₂ and a molecular weight of 156.14 g·mol⁻¹, it is commercially available as a powder with a typical purity specification of ≥95% . Its melting point of 231–232 °C and predicted boiling point of 424.8 ± 40.0 °C distinguish it from homologous esters and influence its handling and purification profile . The compound serves as a versatile scaffold for constructing fused heterocyclic systems and as a key precursor for kinase-targeted inhibitor libraries [1].

Why Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate Cannot Be Casually Substituted by Its Ethyl or Allyl Ester Analogs


Although the ethyl (CAS 6825-71-4) and allyl (CAS 1613191-73-3) esters share the same 3,5-diaminopyrazole core, their divergent physicochemical properties—particularly a ~42 °C melting point differential between the methyl and ethyl esters—directly affect crystallinity, ease of purification, and formulation behavior . More critically, the ester moiety governs the rate of alkaline hydrolysis and subsequent decarboxylation, reactions that are central to the utility of these compounds as precursors to 3-amino-5-aminopyrazoles under microwave conditions [1]. Substituting the methyl ester with a bulkier or more lipophilic ester (e.g., allyl, calculated LogP ≈ 2.61 ) alters both the kinetic profile of derivatization reactions and the downstream physicochemical properties of the resulting products, making simple interchange unreliable without re-optimization of the entire synthetic sequence.

Quantitative Differentiation of Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate Against Its Closest Ester Analogs


Melting Point: A 42 °C Advantage Over the Ethyl Ester for Purification and Handling

The methyl ester exhibits a melting point of 231–232 °C, which is approximately 42 °C higher than that of the corresponding ethyl ester (189–190 °C) . This substantial difference reflects stronger intermolecular hydrogen bonding in the solid state, driven by the reduced steric bulk of the methyl ester group. A higher melting point facilitates recrystallization-based purification from hot solvents and improves long-term solid-state storage stability under ambient conditions. The allyl ester, by contrast, lacks a sharply defined melting point in publicly available databases, limiting its suitability for purification-centric workflows .

Melting point Crystallinity Purification Solid-state properties

Molecular Weight: Optimized Atom Economy for Fragment-Based and Lead-Optimization Applications

At 156.14 g·mol⁻¹, the methyl ester is the lowest-molecular-weight member among the common 3,5-diaminopyrazole-4-carboxylate ester series: it is 14.03 Da lighter than the ethyl ester (170.17 g·mol⁻¹) and 26.04 Da lighter than the allyl ester (182.18 g·mol⁻¹) . In fragment-based drug discovery (FBDD), where the 'rule of three' (MW < 300) guides fragment library design, every dalton counts toward maintaining ligand efficiency indices. The methyl ester also provides superior atom economy in subsequent transformations—when the ester is ultimately cleaved (e.g., via hydrolytic decarboxylation to yield 3-amino-5-aminopyrazoles), the mass lost as methanol (32.04 Da) is substantially less than that lost as ethanol (46.07 Da) from the ethyl ester [1].

Atom economy Fragment-based drug design Molecular weight Lead optimization

Microwave-Assisted Decarboxylation: A Rapid 4-Minute Gateway to 3-Amino-5-Aminopyrazole Building Blocks

The 3,5-diaminopyrazole-4-carboxylate ester family—of which the methyl ester is the smallest and most atom-economical representative—has been demonstrated to undergo efficient hydrolytic decarboxylation under focused microwave irradiation in only 4 minutes, yielding 3-amino-substituted 5-aminopyrazoles [1]. This method was validated for reproducibility at larger scale and could be mimicked under conventional heating, confirming robustness. While the published study encompasses multiple carboxylate esters (compounds 5 in Scheme 1), the methyl ester variant is explicitly noted as a readily accessible starting material prepared from 2-cyano-3-methylthioacrylates [1]. The 4-minute reaction time represents a significant acceleration compared to traditional thermal decarboxylation protocols that typically require hours of reflux [2].

Microwave-assisted synthesis Decarboxylation Aminopyrazole Heterocyclic building block

Stereochemical Identity Defined by X-Ray: A 1:1 Mixture of Stereoisomers at the Central Carbon

X-ray structural analysis of methyl 3,5-diamino-1H-pyrazole-4-carboxylate has revealed that the compound exists as a 1:1 mixture of two stereoisomers at the central carbon atom of the pyrazole ring system . This crystallographically defined stereochemical signature is not routinely reported for the ethyl or allyl ester analogs in the open literature, making the methyl ester the best structurally characterized member of this series. The coexistence of two stereoisomeric forms in the solid state may arise from tautomeric equilibria involving the amino and imino forms of the pyrazole, a phenomenon known to influence both reactivity and biological target recognition in heterocyclic systems [1].

X-ray crystallography Stereochemistry Tautomerism Structural analysis

Diazotization Reactivity: Direct Access to 4-Arylazo-3,5-Diamino-1H-Pyrazole CDK Inhibitor Scaffolds

The two primary amino groups at positions 3 and 5 of the pyrazole ring undergo diazotization with nitrous acid to form diazonium intermediates, which subsequently couple with aromatic amines or phenols to yield 4-arylazo-3,5-diamino-1H-pyrazole derivatives [1]. This reactivity is the foundation for accessing the CAN508 chemotype—a selective CDK9 inhibitor with an IC₅₀ of 0.35 µM and 38-fold selectivity over other CDK/cyclin complexes [2]. While this reactivity is shared across the ester series, the methyl ester's combination of lower molecular weight, higher crystallinity, and well-defined stereochemistry makes it the most advantageous starting point for constructing arylazo-derivative libraries intended for kinase selectivity profiling [3].

Diazotization CDK inhibitor Arylazo coupling Kinase inhibitor scaffold

Commercial Availability with Defined Purity Specifications: ≥95% from Multiple Reputable Vendors

Methyl 3,5-diamino-1H-pyrazole-4-carboxylate is listed by Sigma-Aldrich (via Enamine) with a purity of ≥95%, physical form as a powder, and a melting point specification of 231–232 °C . It is also available from CymitQuimica (Biosynth) at ≥95% purity in quantities ranging from 50 mg to 1 g . By comparison, the ethyl ester (CAS 6825-71-4) is available from AKSci at 95+% purity but with a lower melting point (189–190 °C), and the allyl ester (CAS 1613191-73-3) is available at 95% purity but with a stabilizer (TBC) requirement and no public melting point specification, introducing additional procurement complexity .

Commercial availability Purity specification Procurement Quality control

Highest-Impact Application Scenarios for Methyl 3,5-Diamino-1H-Pyrazole-4-Carboxylate Based on Quantitative Evidence


Microwave-Assisted Synthesis of 3-Amino-5-Aminopyrazole Building Blocks via Rapid Decarboxylation

Procure the methyl ester for use as a precursor in the Tetrahedron 2019 protocol, where 3,5-diaminopyrazole-4-carboxylates undergo hydrolytic decarboxylation under focused microwave irradiation in only 4 minutes to generate 3-amino-substituted 5-aminopyrazoles [1]. The methyl ester's lower molecular weight (156.14 g·mol⁻¹) and smaller leaving group (methanol, 32.04 Da) compared to the ethyl ester (ethanol, 46.07 Da) maximize atom economy and minimize waste in this transformation. The method has been validated for scalability and reproducibility, making it suitable for both medicinal chemistry and process development laboratories.

Construction of 4-Arylazo-3,5-Diamino-1H-Pyrazole Libraries Targeting CDK Kinases

Utilize the methyl ester as the starting scaffold for diazotization and subsequent azo coupling to generate 4-arylazo-3,5-diamino-1H-pyrazole derivatives [2]. This chemotype has produced CAN508, a selective CDK9 inhibitor (IC₅₀ = 0.35 µM, 38-fold selectivity over other CDK/cyclin complexes), validating the biological relevance of this synthetic route [3]. The methyl ester's well-characterized solid-state structure (1:1 stereoisomeric mixture by X-ray) and high crystallinity (mp 231–232 °C) facilitate purification and characterization of library members, supporting structure-activity relationship (SAR) campaigns in kinase drug discovery.

Fragment-Based Drug Discovery Requiring Low-Molecular-Weight, Crystalline Heterocyclic Building Blocks

In fragment library design governed by the 'rule of three' (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), the methyl ester's molecular weight of 156.14 g·mol⁻¹—14 Da lighter than the ethyl ester—provides a measurable advantage in maintaining ligand efficiency and fragment compliance . Its high crystallinity (mp 231–232 °C) and availability as a powder with ≥95% purity from multiple vendors make it an ideal fragment for crystallographic screening (X-ray co-crystallization) and surface plasmon resonance (SPR) binding assays. The 3,5-diamino substitution pattern offers two vectors for further elaboration via amide coupling, sulfonamide formation, or reductive amination, enabling rapid fragment growth.

Quality-Control-Driven Procurement for Multi-Step Heterocyclic Synthesis Requiring Reproducible Intermediate Characterization

Select the methyl ester over the ethyl or allyl analogs when the synthetic workflow demands a building block with fully documented physicochemical properties, including a sharply defined melting point (231–232 °C), X-ray structural data (1:1 stereoisomeric mixture), and ≥95% purity specification from major vendors . The absence of a required stabilizer (unlike the allyl ester, which requires TBC) and the lack of additional hazard statements (H302, H319, H315, H335 reported for the allyl ester) further streamline procurement, storage, and safety documentation. These attributes are critical for laboratories operating under GLP or ISO-quality management frameworks where incoming material characterization and traceability are auditable requirements.

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